molecular formula C17H15N3O6S B12887166 4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-67-8

4-(2,5-Dioxo-3-methyl-3-(2-nitrophenyl)-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12887166
CAS No.: 65116-67-8
M. Wt: 389.4 g/mol
InChI Key: WAGUIVNTBIYSFB-UHFFFAOYSA-N
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Description

4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a nitrophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.

    Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions using reagents such as chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the methyl group can produce a carboxylic acid.

Scientific Research Applications

4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and nitrophenyl compounds.

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Nitrobenzene: A simpler nitrophenyl compound used in the synthesis of aniline.

Uniqueness

The uniqueness of 4-(3-Methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

65116-67-8

Molecular Formula

C17H15N3O6S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[3-methyl-3-(2-nitrophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H15N3O6S/c1-17(13-4-2-3-5-14(13)20(23)24)10-15(21)19(16(17)22)11-6-8-12(9-7-11)27(18,25)26/h2-9H,10H2,1H3,(H2,18,25,26)

InChI Key

WAGUIVNTBIYSFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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